N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide
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Overview
Description
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide is a synthetic organic compound with the molecular formula C12H13NO2S It is characterized by the presence of a thiazole ring, a methoxybenzyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide typically involves the formation of the thiazole ring followed by the introduction of the methoxybenzyl and acetamide groups. One common method involves the reaction of 4-methoxybenzylamine with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The thiazole ring can be reduced to form a dihydrothiazole derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the polymerization of tubulin, a key protein involved in cell division. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea
- 2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide
- N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxybenzyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The thiazole ring contributes to its stability and ability to form hydrogen bonds, making it a versatile scaffold for drug design .
Biological Activity
N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide is a synthetic compound that belongs to the thiazole derivative class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antifungal properties, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound can be synthesized through the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides. The final product is obtained via acetylation of the intermediate compound. The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are critical in assessing its effectiveness.
Table 1: Anticancer Activity of this compound
The compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation. Studies have demonstrated that it interacts with tubulin, disrupting microtubule formation and leading to cell cycle arrest .
Antimicrobial Activity
In addition to its anticancer properties, this compound displays promising antimicrobial activity. It has been tested against various bacterial strains and fungi.
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 15 µg/mL | |
Escherichia coli | 20 µg/mL | |
Candida albicans | 10 µg/mL |
The antimicrobial mechanism may involve the inhibition of bacterial cell wall biosynthesis or interference with essential enzymes critical for microbial survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the methoxy group on the phenyl ring enhances its cytotoxicity and antimicrobial efficacy. Research indicates that modifications in the thiazole ring can significantly alter its biological properties.
Table 3: Structure-Activity Relationship Studies
Modification | Effect on Activity |
---|---|
Methoxy group at para position | Increased cytotoxicity |
Substitution at C-5 position | Enhanced antimicrobial properties |
Study 1: Anticancer Efficacy
A study conducted on the MCF-7 breast cancer cell line revealed that this compound induced apoptosis through caspase activation pathways. The results indicated a significant increase in caspase-3 and caspase-9 activities compared to untreated controls .
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, this compound was tested against a panel of pathogens. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a broad-spectrum antimicrobial agent .
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9(16)15-13-14-8-12(18-13)7-10-3-5-11(17-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJICKIQGGJYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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